1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile

Medicinal chemistry Kinase inhibitor building block Regioselective synthesis

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile (CAS 2159285-56-8) is a compact heterocyclic building block (C₁₀H₈N₄, MW 184.20) that incorporates a pyrrolo[2,3‑d]pyrimidine core directly substituted at the 4‑position with a cyclopropane‑1‑carbonitrile group. The compound is commercially supplied at ≥95% purity and is marketed as a versatile small‑molecule scaffold for synthetic elaboration.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 2159285-56-8
Cat. No. B2462252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile
CAS2159285-56-8
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESC1CC1(C#N)C2=C3C=CNC3=NC=N2
InChIInChI=1S/C10H8N4/c11-5-10(2-3-10)8-7-1-4-12-9(7)14-6-13-8/h1,4,6H,2-3H2,(H,12,13,14)
InChIKeySCZRWFKQHOAGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile: Baseline Identity for Procurement Decisions


1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile (CAS 2159285-56-8) is a compact heterocyclic building block (C₁₀H₈N₄, MW 184.20) that incorporates a pyrrolo[2,3‑d]pyrimidine core directly substituted at the 4‑position with a cyclopropane‑1‑carbonitrile group . The compound is commercially supplied at ≥95% purity and is marketed as a versatile small‑molecule scaffold for synthetic elaboration . It belongs to a broader class of pyrrolo[2,3‑d]pyrimidines that have been extensively explored as kinase inhibitor templates, including as protein kinase B (PKB/Akt) inhibitors [1]. However, target‑specific quantitative activity data for this exact compound are not publicly available from primary research sources.

Why Generic Substitution Is Not Advisable for 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile


Pyrrolo[2,3‑d]pyrimidine derivatives are not interchangeable because subtle alterations—regiochemistry of substituents, nature of the leaving group, and steric/electronic character of appended rings—can drastically alter reactivity in cross‑coupling and nucleophilic aromatic substitution reactions, as well as kinase selectivity profiles [1]. The 4‑position on the pyrrolo[2,3‑d]pyrimidine scaffold is a critical vector for target engagement in numerous kinase inhibitor series . Substituting the 4‑cyclopropane‑1‑carbonitrile motif with a different C4 substituent or moving the substituent to the 5‑position can yield a scaffold with entirely different synthetic utility and potentially divergent biological activity. The following quantitative evidence documents the limited but decision‑relevant dimensions on which this specific compound can be evaluated against its closest available comparators.

Quantitative Evidence That Differentiates 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile from Its Closest Analogs


Regiochemical Position of the Cyclopropane‑1‑Carbonitrile Group: 4‑yl vs. 5‑yl Substitution

The target compound bears the cyclopropane‑1‑carbonitrile moiety at the 4‑position of the pyrrolo[2,3‑d]pyrimidine ring system, whereas the structurally closest catalogued analog (1-{4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidin‑5‑yl}cyclopropane‑1‑carbonitrile, CAS 2228622‑64‑6) carries the nitrile‑bearing cyclopropane at the 5‑position and additionally contains a 4‑chloro substituent [1]. The 4‑position is the site of ATP‑competitive hydrogen‑bond interactions in numerous clinically validated pyrrolo[2,3‑d]pyrimidine kinase inhibitors [2]. This regiochemical difference fundamentally alters the hydrogen‑bond donor/acceptor pharmacophore and the vector of the carbonitrile group, making the two scaffolds non‑interchangeable in kinase‑directed synthesis campaigns.

Medicinal chemistry Kinase inhibitor building block Regioselective synthesis

Minimum Purity Specification: ≥95% as a Procurement Quality Gate

Supplier specification for the target compound states a minimum purity of 95% . This is consistent with typical building‑block purity levels offered by custom synthesis aggregators (commonly 95–97%) . While no head‑to‑head purity comparison with the 5‑yl regioisomer is publicly available, specification of a quantified purity floor provides a verifiable procurement criterion that is absent for many non‑catalogued analogs.

Quality control Chemical procurement Building block purity

Molecular Descriptors: Compact, Fragment‑Like Size Suited for Fragment‑Based Design

With MW 184.20 and only one hydrogen‑bond donor (pyrrole NH), the target compound resides well within fragment‑based drug discovery (FBDD) ‘rule‑of‑three’ guidelines (MW < 300, HBD ≤ 3) . The 5‑yl chloro‑analog (MW ~233.65) exceeds the target compound by ~49 Da and introduces additional halogen‑bonding potential, altering both ligand efficiency metrics and synthetic tractability. This size differential is quantifiable and may influence library design strategies where lower molecular weight starting points are desired.

Fragment-based drug discovery Lead-like properties Physicochemical profiling

Absence of 4‑Chloro Substituent Simplifies Cross‑Coupling Compatibility

Unlike the 5‑yl chloro‑analog, the target compound lacks a chlorine atom at the 4‑position [1]. This structural absence eliminates potential competing reactivity during palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution reactions at the 4‑position, offering a cleaner reaction profile for users who intend to functionalize the pyrrolo[2,3‑d]pyrimidine scaffold at the C4 site.

Synthetic chemistry Cross-coupling Building block versatility

Highest‑Confidence Application Scenarios for 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile


Fragment‑Based Drug Discovery (FBDD) Starting Point Targeting ATP‑Binding Sites

The compound’s low MW (184.20) and single hydrogen‑bond donor place it within the rule‑of‑three fragment space . Its pyrrolo[2,3‑d]pyrimidine core mimics the adenine moiety of ATP, and 4‑position substitution has been validated as a key pharmacophoric vector in PKB/Akt inhibitor programs [1]. Researchers running fragment screens against kinases can use this scaffold to explore the ATP‑site hinge‑binding region while retaining ample room for growth vectors at the 5‑ and 7‑positions.

Synthetic Elaboration via C4‑Directed Cross‑Coupling or N‑Functionalization

The absence of a competing C4 halogen makes this compound an attractive starting point for C–H activation chemistry or for selective N7‑alkylation/acylation prior to C4 functionalization . The cyclopropane‑1‑carbonitrile group remains intact under typical palladium‑catalyzed conditions, serving as a stable handle for subsequent synthetic steps.

Regiochemical Probe in Kinase Selectivity Panels

Because the 4‑position is essential for hinge‑region binding in many pyrrolo[2,3‑d]pyrimidine‑based kinase inhibitors [1], this compound can serve as a minimal‑complexity probe to interrogate the contribution of the 4‑substituent to kinase selectivity. Comparative studies against 5‑substituted analogs (e.g., CAS 2228622‑64‑6) may reveal regiochemistry‑dependent inhibition profiles.

Quote Request

Request a Quote for 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.